molecular formula C7H12 B1616611 3,3-Dimethylcyclopentene CAS No. 58049-91-5

3,3-Dimethylcyclopentene

Cat. No.: B1616611
CAS No.: 58049-91-5
M. Wt: 96.17 g/mol
InChI Key: FONFXXNTLGAHGI-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentene is an organic compound with the molecular formula C7H12. It is a derivative of cyclopentene, where two methyl groups are attached to the third carbon atom of the cyclopentene ring. This compound is known for its unique structural properties and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclopentene can be synthesized through several methods. One common approach involves the dehydration of 3,3-dimethylcyclopentanol using a strong acid such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 3,3-dimethylcyclopentane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and formation of the double bond.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, it can be oxidized to form 3,3-dimethylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3,3-dimethylcyclopentane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: It can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed:

    Oxidation: 3,3-Dimethylcyclopentanone

    Reduction: 3,3-Dimethylcyclopentane

    Substitution: Halogenated cyclopentanes (e.g., 3,3-dimethyl-1-chlorocyclopentane)

Scientific Research Applications

3,3-Dimethylcyclopentene is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics of cycloalkenes.

    Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for medicinal chemistry.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 3,3-Dimethylcyclopentene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond of the compound reacts with the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

    Cyclopentene: A parent compound with a similar structure but without the methyl groups.

    3-Methylcyclopentene: A derivative with only one methyl group attached to the cyclopentene ring.

    1,2-Dimethylcyclopentene: A compound with two methyl groups attached to adjacent carbon atoms in the cyclopentene ring.

Uniqueness: 3,3-Dimethylcyclopentene is unique due to the presence of two methyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound for studying steric effects and reaction mechanisms in organic chemistry.

Properties

IUPAC Name

3,3-dimethylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3,5H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONFXXNTLGAHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206774
Record name 3,3-Dimethylcyclopentene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58049-91-5
Record name 3,3-Dimethylcyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58049-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058049915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclopentene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3-DIMETHYLCYCLOPENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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